3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-(2-phenylethyl)-2,5-pyrrolidinedione
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Overview
Description
3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-(2-phenylethyl)-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that belongs to the class of pyrrolidine derivatives and has been extensively studied for its therapeutic properties.
Mechanism of Action
The exact mechanism of action of 3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-(2-phenylethyl)-2,5-pyrrolidinedione is not fully understood. However, it is believed to act as a serotonin and dopamine receptor antagonist, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that the compound has anxiolytic, antidepressant, and antipsychotic effects. It has also been shown to modulate the release of neurotransmitters such as serotonin and dopamine, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-(2-phenylethyl)-2,5-pyrrolidinedione in lab experiments is its high potency and selectivity for its target receptors. However, its limited solubility in aqueous solutions can be a limitation for certain experiments.
Future Directions
There are several potential future directions for research on 3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-(2-phenylethyl)-2,5-pyrrolidinedione. One direction could be to further investigate its potential use as a radioligand for imaging studies in the brain. Additionally, more research could be done to understand the exact mechanism of action and to explore its potential therapeutic applications in other neurological disorders.
Synthesis Methods
The synthesis of 3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-(2-phenylethyl)-2,5-pyrrolidinedione involves the reaction of 2-phenylethylamine with 2,5-diketopiperazine in the presence of a base. The intermediate product is then reacted with 2-methoxyphenylpiperazine to obtain the final product.
Scientific Research Applications
The compound has been studied for its potential use as an antidepressant and anxiolytic agent. It has also shown promising results in the treatment of neuropathic pain and schizophrenia. Additionally, it has been studied for its potential use as a radioligand for imaging studies in the brain.
properties
IUPAC Name |
3-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(2-phenylethyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-29-21-10-6-5-9-19(21)24-13-15-25(16-14-24)20-17-22(27)26(23(20)28)12-11-18-7-3-2-4-8-18/h2-10,20H,11-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGIJVKDSLXFPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CC(=O)N(C3=O)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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